molecular formula C15H14N4O2 B2749426 4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile CAS No. 2305527-31-3

4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile

Cat. No.: B2749426
CAS No.: 2305527-31-3
M. Wt: 282.303
InChI Key: NVXMVOIYAAAPII-UHFFFAOYSA-N
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Description

4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile is a complex organic compound that features a pyrazole ring, a benzoyl group, a morpholine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Benzoylation: The pyrazole derivative is then subjected to a benzoylation reaction using benzoyl chloride in the presence of a base such as pyridine.

    Morpholine Introduction: The benzoylated pyrazole is reacted with morpholine under reflux conditions to introduce the morpholine ring.

    Carbonitrile Formation: Finally, the compound is treated with a cyanating agent such as cyanogen bromide to introduce the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and benzoyl groups.

    Reduction: Reduced forms of the carbonitrile and benzoyl groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the benzoyl or pyrazole rings.

Scientific Research Applications

4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoyl group may facilitate binding to hydrophobic pockets in proteins, while the morpholine ring can enhance solubility and bioavailability. The carbonitrile group can participate in hydrogen bonding or other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Pyrazol-4-yl)benzoic acid
  • 4-(1H-Pyrazol-4-yl)benzaldehyde
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and carbonitrile group differentiates it from other pyrazole derivatives, potentially enhancing its solubility, stability, and bioactivity.

Properties

IUPAC Name

4-[4-(1H-pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c16-7-14-10-21-6-5-19(14)15(20)12-3-1-11(2-4-12)13-8-17-18-9-13/h1-4,8-9,14H,5-6,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXMVOIYAAAPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC=C(C=C2)C3=CNN=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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